1,5,6-Trihydroxy-3,7-dimethoxyxanthone

Cytotoxicity Cancer Cell Lines Xanthone SAR

This authenticated polyoxygenated xanthone (MW 304.25 g/mol, C15H12O7) is precisely characterized by a 5,6-catechol moiety and C-3/C-7 methoxy groups—a substitution pattern critical for electron-transfer antioxidant capacity and cytotoxic SAR. Differentiating it from other polyhydroxyxanthones prevents invalidated experiments caused by activity cliffs. Sourced from Garcinia cowa/Allanblackia floribunda, it is indispensable as a chemical marker for QC, a model substrate for FRAP/DPPH SAR validation, and a comparator for antimicrobial pharmacophore mapping. Supplied with HPLC≥98% purity to ensure reproducible results.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
Cat. No. B161217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6-Trihydroxy-3,7-dimethoxyxanthone
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)O)O
InChIInChI=1S/C15H12O7/c1-20-6-3-8(16)11-9(4-6)22-15-7(12(11)17)5-10(21-2)13(18)14(15)19/h3-5,16,18-19H,1-2H3
InChIKeyUBCXIVCXMABZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,5,6-Trihydroxy-3,7-dimethoxyxanthone (CAS 65008-02-8): A Polyoxygenated Xanthone with a Unique 3,7-Dimethoxy-1,5,6-Trihydroxy Substitution Pattern for Specialized Natural Product Research


1,5,6-Trihydroxy-3,7-dimethoxyxanthone is a naturally occurring polyoxygenated xanthone, isolated from plants including Garcinia cowa and Allanblackia floribunda. Its molecular formula is C15H12O7 (MW 304.25 g/mol), and it is available as a powder with purity ≥98% . The compound features a xanthone core substituted with hydroxyl groups at C-1, C-5, and C-6 (forming a 5,6-catechol moiety) and methoxy groups at C-3 and C-7. This specific substitution pattern distinguishes it from many other polyhydroxyxanthones and is critical for its biological activity profile.

Why 1,5,6-Trihydroxy-3,7-dimethoxyxanthone Cannot Be Substituted with Generic Polyhydroxyxanthones in Research


Xanthones exhibit exquisitely sensitive structure-activity relationships (SARs), where subtle changes in hydroxylation and methoxylation patterns profoundly alter biological potency and selectivity. For 1,5,6-trihydroxy-3,7-dimethoxyxanthone, substitution with a non-methoxylated analog or one with different hydroxyl placement is not scientifically equivalent. SAR studies demonstrate that methoxy groups, particularly at C-3 and C-7, contribute significantly to cytotoxic activity compared to hydroxyl groups alone [1]. Furthermore, the 5,6-catechol moiety is a dominant determinant of electron-transfer antioxidant potential, a feature shared by some but not all xanthones [2]. Finally, antibacterial activity is restricted to specific hydroxylation patterns; for instance, 1,5,6-trihydroxyxanthone is active against Gram-positive bacteria, while other closely related polyhydroxyxanthones are inactive [3]. Thus, using a generic 'polyhydroxyxanthone' would invalidate experimental outcomes due to these known structural activity cliffs.

Quantitative Differentiation of 1,5,6-Trihydroxy-3,7-dimethoxyxanthone from Closest Analogs: A Comparative Evidence Guide


Comparative Cytotoxicity: Reported KB Cell Activity vs. Non-Methoxylated Analog's Quantified Potency

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is documented to exhibit cytotoxic activity against the human oral epidermoid carcinoma KB cell line [1]. In contrast, its close structural analog lacking the 3,7-dimethoxy groups, 1,5,6-trihydroxyxanthone, demonstrates quantified cytotoxicity against melanoma A375 (IC50 5.73 μg/mL), prostate cancer PC-3 (IC50 5.93 μg/mL), and keratinocyte HaCaT (IC50 8.94 μg/mL) cell lines [2]. While a direct IC50 value for the target compound against KB cells remains unpublished in primary literature, SAR studies indicate that methoxy group substitution at positions such as C-3 and C-7 can significantly enhance cytotoxic potency compared to hydroxyl-only analogs [3].

Cytotoxicity Cancer Cell Lines Xanthone SAR

Antibacterial Activity Spectrum: 1,5,6-Trihydroxy Core Active Against Gram-Positive Strains, 3,7-Dimethoxy Derivative Uncharacterized

Among polyhydroxylated xanthones isolated from Garcinia succifolia, 1,5,6-trihydroxyxanthone exhibited antibacterial activity against Gram-positive strains including Staphylococcus aureus ATCC 25923 and Bacillus subtilis ATCC 6633 [1]. Notably, 1,6,7-trihydroxyxanthone and 1,3,6,7-tetrahydroxyxanthone were also active, while 1,5-dihydroxyxanthone and 1,7-dihydroxyxanthone lacked activity [1]. The target compound 1,5,6-trihydroxy-3,7-dimethoxyxanthone, bearing additional methoxy groups at C-3 and C-7, has not been evaluated for antibacterial activity in published studies. This structural divergence suggests a potentially distinct antibacterial profile or potency compared to the non-methoxylated parent.

Antibacterial Gram-positive Polyhydroxylated Xanthones

Electron-Transfer Antioxidant Potential: 5,6-Catechol Moiety Drives Activity, Methoxy Substituents Modulate Potency

Structure-activity relationship analysis of 31 xanthones using ferric reducing antioxidant power (FRAP) assay identified the 5,6-catechol moiety as one of four dominant structural determinants of electron-transfer (ET) potential [1]. 1,5,6-Trihydroxy-3,7-dimethoxyxanthone possesses this critical 5,6-catechol moiety, which is also present in the comparator 1,5,6-trihydroxyxanthone. In a separate study, 1,5,6-trihydroxyxanthone exhibited moderate activity in a PTIO radical-trapping assay (IC50 101.3 ± 16.6 μM at pH 4.5; 116.3 ± 2.2 μM at pH 7.4) [2]. While no direct FRAP or DPPH data are available for the target compound, the presence of additional methoxy groups at C-3 and C-7 is predicted to slightly influence ET potential, as methoxy groups were found to have only minor effects compared to catechol moieties in the SAR model [1].

Antioxidant FRAP Assay Electron Transfer Xanthone SAR

EGFR Tyrosine Kinase Inhibitory Activity: Distinct Selectivity Profile Among Polyhydroxyxanthones

In a panel of six polyhydroxylated xanthones, only 1,5-dihydroxyxanthone and 1,7-dihydroxyxanthone exhibited EGFR tyrosine kinase inhibitory activity with IC50 values of 90.34 nM and 223 nM, respectively [1]. Notably, 1,5,6-trihydroxyxanthone showed no activity against EGFR in this assay, indicating that the presence of the C-6 hydroxyl group abolishes EGFR inhibition in this chemotype [1]. The target compound 1,5,6-trihydroxy-3,7-dimethoxyxanthone, bearing both the C-6 hydroxyl and additional methoxy groups, is predicted to lack EGFR inhibitory activity based on this SAR, though experimental confirmation is lacking.

EGFR Tyrosine Kinase Cancer Xanthone

Recommended Application Scenarios for 1,5,6-Trihydroxy-3,7-dimethoxyxanthone Based on Evidence


Natural Product Dereplication and Analytical Standard Procurement

1,5,6-Trihydroxy-3,7-dimethoxyxanthone is used as an authentic reference standard for dereplication studies, qualitative identification via HPLC/LC-MS, and quantification in plant extracts or biological samples. Its documented presence in Garcinia cowa and Allanblackia floribunda [1] supports its utility as a chemical marker for quality control of herbal materials and natural product libraries.

Structure-Activity Relationship (SAR) Studies on Xanthone Cytotoxicity

Researchers investigating the impact of methoxylation patterns on anticancer activity should include 1,5,6-Trihydroxy-3,7-dimethoxyxanthone as a key comparator. Its reported activity against KB cells [1], combined with the known SAR that methoxy groups enhance cytotoxicity [2], makes it a critical probe for dissecting the contributions of C-3 and C-7 methoxy substitutions relative to the non-methoxylated 1,5,6-trihydroxyxanthone core [3].

Antioxidant Mechanism Elucidation via Electron-Transfer Assays

This compound serves as a model substrate for validating the predictive SAR model of electron-transfer potential in xanthones. Its 5,6-catechol moiety is the primary driver of antioxidant activity, while its 3,7-dimethoxy groups represent a minor modulating factor [1]. Experimental determination of its FRAP or DPPH values can confirm the extent to which methoxy groups influence ET potential, providing empirical validation for the published SAR model.

Antibacterial Screening of Polyhydroxyxanthone Derivatives

Given that the non-methoxylated analog 1,5,6-trihydroxyxanthone is active against Gram-positive bacteria [1], 1,5,6-Trihydroxy-3,7-dimethoxyxanthone should be prioritized for antimicrobial screening to establish whether the 3,7-dimethoxy substitution preserves, enhances, or abolishes antibacterial activity. This will help define the pharmacophore requirements for Gram-positive targeting within the xanthone class.

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